tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(((4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS number 1353958-91-4 . It has a molecular weight of 333.45 and a molecular formula of C17H23N3O2S . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylic acid group . The compound also contains a cyanopyridinyl group attached to the piperidine ring via a sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Intermediate Application
Synthesis of Key Intermediates for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method was established, underlining its potential in developing effective drugs to overcome resistance problems in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This showcases the role of such compounds in the development of biologically active molecules (Kong et al., 2016).
Structural Studies and Chemical Synthesis
Crystal Structure Analysis : Studies have been conducted on the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, demonstrating the utility of sterically congested piperazine derivatives in pharmacology due to their novel chemistry (Gumireddy et al., 2021).
Anticorrosive Behaviour Study : The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive properties on carbon steel in 1M HCl, showing significant potential with an inhibition efficiency of 91.5% (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(4-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-8-5-13(6-9-20)12-23-15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHILCZZHAFBARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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